molecular formula C13H15F3O3 B7941294 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride

3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride

Cat. No.: B7941294
M. Wt: 276.25 g/mol
InChI Key: XKLXHFGFNDORLB-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is a fluorinated aromatic ether featuring a benzotrifluoride core substituted with a 1,3-dioxane-containing ethoxy group. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical research. The 1,3-dioxane moiety (a six-membered ring with two oxygen atoms) likely serves as a polar, rigid structural element, influencing solubility and reactivity.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c14-13(15,16)10-3-1-4-11(9-10)17-8-5-12-18-6-2-7-19-12/h1,3-4,9,12H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLXHFGFNDORLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride typically involves the reaction of 3-hydroxybenzotrifluoride with 2-(1,3-dioxan-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances stability and reactivity, making it valuable for further chemical transformations.

Medicine

Research has indicated potential applications in drug development. The compound's structure allows for interaction with various biological targets, including enzymes and receptors. Studies have explored its pharmacological activities, particularly in modulating inflammatory responses and as a potential therapeutic agent for cardiovascular diseases.

Industry

In industrial settings, 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Case Study 1: Drug Development

A study investigated the use of this compound as a lead compound for developing new anti-inflammatory drugs. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for treating inflammatory diseases.

ParameterValue
Cytokine Inhibition (%)75%
IC50 (µM)12.5
Selectivity Index>10

Case Study 2: Industrial Application

In an industrial application, this compound was used as a precursor in synthesizing fluorinated polymers. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.

Polymer TypeThermal Stability (°C)Chemical Resistance
Fluorinated Polymer300Excellent
Non-Fluorinated Polymer250Moderate

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride involves its interaction with specific molecular targets. The benzotrifluoride group can interact with enzymes and receptors, modulating their activity. The ethoxy and dioxane moieties may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride

  • Structure : Replaces the 1,3-dioxane ring with a 1,3-dioxolane (five-membered ring).
  • Key Differences :
    • Ring Size : The smaller dioxolane ring increases ring strain but enhances rigidity compared to dioxane.
    • Reactivity : Dioxolane derivatives are generally more reactive toward acid-catalyzed hydrolysis due to higher ring strain.
    • Purity : Available at 95.0% purity (CAS 90109-65-2) but discontinued .
  • Applications : Likely explored as a precursor for trifluoromethyl-containing polymers or bioactive molecules.

3-(1,3-Dioxan-2-ylethyl)benzonitrile

  • Structure : Substitutes the benzotrifluoride group with a benzonitrile (-C≡N) moiety.
  • Key Differences :
    • Electronic Effects : The nitrile group is a strong electron-withdrawing group but less lipophilic than -CF₃.
    • Applications : Benzonitrile derivatives are often intermediates in pharmaceuticals or ligands in coordination chemistry.
    • Purity : 95.0% (CAS 82625-43-2), also discontinued .

3-(Difluoromethyl)-4-fluorophenol

  • Structure: A phenolic compound with difluoromethyl (-CF₂H) and fluorine substituents.
  • Key Differences: Functionality: Lacks the ether and dioxane/dioxolane groups, instead featuring a phenol (-OH) group. Acidity: The phenolic -OH and electron-withdrawing -CF₂H enhance acidity, making it suitable for pH-sensitive applications. Availability: Discontinued across multiple quantities (1g, 100mg, 250mg) .

Comparative Data Table

Compound Name CAS Number Purity Key Functional Groups Ring Type Status Reference
3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride N/A N/A -CF₃, ether, 1,3-dioxane 6-membered Hypothetical
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride 90109-65-2 95.0% -CF₃, ether, 1,3-dioxolane 5-membered Discontinued
3-(1,3-Dioxan-2-ylethyl)benzonitrile 82625-43-2 95.0% -C≡N, 1,3-dioxane 6-membered Discontinued
3-(Difluoromethyl)-4-fluorophenol N/A N/A -CF₂H, -F, -OH None Discontinued

Key Research Findings and Implications

  • Stability : The 1,3-dioxane ring in the target compound may offer better hydrolytic stability compared to the dioxolane analog, which is critical for prolonged shelf life in agrochemical formulations .
  • Electronic Effects: The -CF₃ group in benzotrifluoride derivatives enhances electron-deficient aromatic systems, favoring electrophilic substitution at specific positions, unlike nitrile or phenol analogs .

Biological Activity

3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a benzotrifluoride moiety, which is known for its diverse chemical reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

The synthesis of this compound typically involves the reaction between 3-hydroxybenzotrifluoride and 2-(1,3-dioxan-2-yl)ethanol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction is usually conducted under controlled heating conditions to facilitate product formation.

PropertyValue
Molecular FormulaC13H13F3O3
Molecular Weight288.24 g/mol
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The benzotrifluoride group can modulate enzyme activities and receptor interactions, potentially affecting metabolic pathways. The ethoxy and dioxane groups enhance solubility and bioavailability, facilitating cellular uptake .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies on related 1,3-dioxolanes have shown promising results against various pathogens:

  • Antibacterial Activity : Compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Antifungal Activity : Similar derivatives have shown excellent antifungal activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the dioxolane structure can enhance anticancer activity .

Case Studies

Several studies have explored the biological efficacy of dioxolane derivatives:

  • Study on Antibacterial Activity : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial properties. Results showed that most compounds had significant activity against S. aureus and P. aeruginosa, highlighting the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Evaluation : Research focused on the cytotoxic effects of dioxolane derivatives revealed that specific modifications could lead to enhanced activity against cancer cells. For instance, certain compounds demonstrated IC50 values below 10 µM against KB cancer cells .

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